Product packaging for Fmoc-Trp-OSu(Cat. No.:CAS No. 84771-20-0)

Fmoc-Trp-OSu

Cat. No.: B613390
CAS No.: 84771-20-0
M. Wt: 523,52 g/mole
InChI Key: WWQYTEPUEUNBOM-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Trp-OSu, with the CAS number 84771-20-0, is a protected amino acid derivative extensively used in Fmoc solid-phase peptide synthesis (SPPS) . This compound features the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group, which is readily removed under basic conditions with piperidine, allowing for sequential peptide chain elongation. The succinimidyl ester (OSu) serves as an activated form of the carboxylic acid group, facilitating efficient coupling to the growing peptide chain on a solid support with minimal racemization. In SPPS, this compound is a crucial building block for the site-specific incorporation of tryptophan residues into custom peptide sequences. Tryptophan is an essential amino acid with a large, hydrophobic indole side chain that often plays a critical role in protein-protein interactions and maintaining protein stability. The use of this pre-activated derivative helps researchers and chemists synthesize peptides for a wide range of applications, including the development of bioactive peptides, antibody production, and structure-activity relationship studies. The compound has a molecular formula of C30H25N3O6 and a molecular weight of 523.536 g/mol. It appears as a solid at room temperature with a melting point of 157-162 °C . For laboratory handling, it is recommended to store the powder at -20°C and to prepare stock solutions in solvents like DMSO. This product is intended for research use only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25N3O6 B613390 Fmoc-Trp-OSu CAS No. 84771-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYTEPUEUNBOM-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679810
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84771-20-0
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Context Within Fmoc Chemistry in Peptide Synthesis Methodologies

The use of Fmoc-Trp-OSu is intrinsically linked to the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). altabioscience.com This methodology has become the dominant approach for synthesizing peptides in both academic and industrial laboratories. nih.govaltabioscience.com The core of the strategy revolves around the use of the base-labile Fmoc group to temporarily protect the N-terminus of an amino acid. lgcstandards.com

In a typical Fmoc-SPPS cycle, a peptide is assembled step-by-step while anchored to an insoluble resin support. lgcstandards.com The cycle begins with the removal of the Fmoc protecting group from the resin-bound amino acid or peptide, a process called deprotection. This is typically achieved using a weak organic base, most commonly a 20% solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com The liberated N-terminal amine is then ready to react with the next amino acid to be added. This incoming amino acid, such as this compound, is "activated" to facilitate the formation of a new peptide (amide) bond. acs.org After the coupling reaction is complete, excess reagents are simply washed away, a key advantage of the solid-phase approach. lgcstandards.com

Fmoc chemistry offers significant advantages over the older tert-butyloxycarbonyl (Boc) based method. altabioscience.com The deprotection and cleavage conditions are considerably milder. altabioscience.comthermofisher.com While Boc chemistry requires the repeated use of moderately strong acid for N-terminal deprotection and harsh, corrosive acids like hydrogen fluoride (B91410) (HF) for final cleavage from the resin, the Fmoc strategy avoids these aggressive reagents. nih.govthermofisher.com This mildness makes the Fmoc approach compatible with a wider range of sensitive amino acid side chains and post-translational modifications like phosphorylation and glycosylation, which would not survive the harsh conditions of Boc synthesis. nih.govaltabioscience.com

Significance As an Activated Amino Acid Derivative for Peptide Elongation

For a peptide bond to form efficiently, the carboxyl group of the incoming amino acid must be chemically "activated". acs.orgmdpi.com A direct reaction between a carboxylic acid and an amine is unfavorable and would simply result in an acid-base reaction. wikipedia.org Activation converts the carboxyl group into a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain. mdpi.com

Fmoc-Trp-OSu is a prime example of such an activated derivative. The N-hydroxysuccinimide (OSu) ester is a type of "active ester" widely employed in peptide synthesis for this purpose. nih.govthieme-connect.com NHS esters were first introduced for peptide synthesis in the 1960s because they proved highly effective at promoting amide bond formation. nih.govchemicalbook.com They are stable enough to be isolated, purified, and stored, yet sufficiently reactive to couple with primary amines under mild conditions to form a stable amide linkage. wikipedia.orgnih.govchemicalbook.com

The significance of using an activated species like this compound is multifaceted:

High Reactivity: The OSu group is an excellent leaving group, which significantly accelerates the rate of amide bond formation.

Reduced Racemization: The activation method is crucial for preserving the stereochemical integrity of the chiral amino acid. While activation can sometimes lead to racemization (loss of chiral purity), the use of reagents like N-hydroxysuccinimide is known to suppress this unwanted side reaction. mdpi.compeptide.com

Clean Reactions: The byproduct of the coupling reaction is N-hydroxysuccinimide, which is water-soluble and can be easily washed away from the solid-phase support during the synthesis cycle. chemicalbook.com

Therefore, this compound is not merely a protected tryptophan; it is a carefully engineered molecule ready for direct and efficient use in the peptide elongation process, contributing to the synthesis of high-purity peptides.

Historical Development and Strategic Adoption of Fmoc Based Peptide Synthesis

Preparation of Fmoc-Trp-OSu Building Blocks

Activated Ester Formation: Reagents and Conditions

The conversion of the carboxylic acid of Fmoc-L-tryptophan into a more reactive form is essential for its efficient coupling to an amino group. The N-hydroxysuccinimide (NHS) ester, or this compound, is a widely used activated form due to its balance of reactivity and stability. thieme-connect.de

The formation of this compound is typically achieved by reacting Fmoc-L-tryptophan with N-hydroxysuccinimide in the presence of a coupling agent. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose, though its use results in the formation of dicyclohexylurea (DCU), a byproduct that can be challenging to remove completely. peptide.com

A common procedure involves dissolving Fmoc-L-tryptophan and N-hydroxysuccinimide in a suitable aprotic solvent, such as dioxane or a mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). chempep.comomizzur.com The reaction is initiated by the addition of the coupling agent and proceeds at room temperature.

More modern and efficient methods often employ alternative coupling reagents to circumvent the issues associated with DCC. For instance, the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) has been demonstrated for the synthesis of various active esters, including succinimidyl esters, of N-urethane protected amino acids. researchgate.net Another approach involves a two-phase system using ethyl acetate (B1210297) and water, with sodium carbonate or bicarbonate to maintain a neutral pH, which simplifies purification and improves product purity. omizzur.com

Research has also explored the synthesis of Fmoc-amino acid-OSu esters under various conditions. For example, a study on the synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins utilized this compound as a starting material, highlighting its availability and utility in synthesizing complex molecules. researchgate.netbeilstein-journals.org

Table 1: Common Reagents for this compound Synthesis

Reagent Role Key Considerations
Fmoc-L-tryptophan Starting Material The core amino acid to be activated.
N-Hydroxysuccinimide (NHS or HOSu) Activating Group Forms the reactive succinimidyl ester.
Dicyclohexylcarbodiimide (DCC) Coupling Agent Promotes ester formation but produces insoluble DCU byproduct. peptide.com
Diisopropylcarbodiimide (DIC) Coupling Agent Similar to DCC, but the urea (B33335) byproduct is more soluble. peptide.com
9-Fluorenylmethyl chloroformate (Fmoc-Cl) Alternative Reagent Can be used to form the active ester directly. researchgate.net
Sodium Carbonate/Bicarbonate Base Used in two-phase systems to neutralize acid and improve purity. omizzur.com
Ethyl Acetate/Water Solvents Used in environmentally friendlier two-phase synthesis methods. omizzur.com

Considerations for Scalable Synthesis

Scaling up the synthesis of this compound from laboratory to industrial quantities presents several challenges. Key considerations include cost-effectiveness, reaction efficiency, product purity, and environmental impact.

The choice of solvent and reagents is critical. While traditional methods using dioxane and triethylamine (B128534) are effective, they pose environmental concerns due to the difficulty in fully recovering these solvents. omizzur.com Newer, greener methods, such as the two-phase ethyl acetate/water system, are more suitable for large-scale production as they utilize less toxic solvents that are easier to recycle and result in a product that is easier to purify. omizzur.com

Purification is another major hurdle in scalable synthesis. The precipitation of the product in solid form from the reaction mixture, as seen in the two-phase method, simplifies separation and often yields a product of high purity without the need for extensive refinement. omizzur.com The removal of byproducts, such as DCU from DCC-mediated couplings, can be problematic on a large scale. Therefore, processes that minimize byproduct formation or facilitate its easy removal are preferred.

The stability of the final product is also a concern. The presence of residual organic bases like triethylamine can lead to the decomposition of Fmoc-OSu. omizzur.com Thus, synthetic routes that avoid such reagents or ensure their complete removal are advantageous for producing a stable, high-quality product suitable for long-term storage and use in peptide synthesis. caymanchem.com Research into scalable synthesis of other Fmoc-protected building blocks, such as those for peptide nucleic acids, has highlighted the importance of facile purification steps like aqueous workups and silica (B1680970) plug filtration. nih.gov

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Fmoc-based SPPS, a methodology that allows for the stepwise assembly of a peptide chain anchored to an insoluble resin support. altabioscience.comamericanpeptidesociety.org

Mechanistic Aspects of Fmoc Deprotection in SPPS Cycles

The Fmoc protecting group is prized for its orthogonality to the acid-labile side-chain protecting groups and the resin linker. nih.gov Its removal is achieved through a base-catalyzed β-elimination mechanism. chempep.compeptide.com

Typically, a 20% solution of piperidine (B6355638) in DMF is used for Fmoc deprotection. altabioscience.comwikipedia.org The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by the secondary amine, piperidine. nih.gov This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide. peptide.com The highly reactive DBF is then trapped by piperidine to form a stable adduct, which is washed away, leaving the free N-terminal amine of the peptide ready for the next coupling cycle. altabioscience.comnih.gov

While piperidine is the most common deprotection reagent, alternatives such as 4-methylpiperidine (B120128) and piperazine (B1678402) have been investigated to address concerns about toxicity and handling. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much faster deprotection agent but is non-nucleophilic and requires the addition of a scavenger like piperidine to trap the DBF byproduct. peptide.com

Selection of Solid Supports and Linker Chemistries

The choice of solid support and linker is critical as it dictates the conditions for the final cleavage of the peptide from the resin and the nature of the C-terminus (acid or amide).

For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a common choice. researchgate.netnih.gov However, a known side-reaction involves the alkylation of the tryptophan indole (B1671886) nucleus by the linker during the final trifluoroacetic acid (TFA) cleavage, especially when tryptophan is not the C-terminal residue. researchgate.netnih.gov To mitigate this, more acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin are often preferred for synthesizing tryptophan-containing peptides. researchgate.net The 2-CTC resin allows for cleavage under milder acidic conditions, which minimizes side reactions.

For peptides with a C-terminal amide, Rink amide resin is frequently used. nih.gov This resin incorporates a linker that, upon cleavage with TFA, generates a C-terminal amide functionality.

The physical properties of the resin, such as the core polymer (e.g., polystyrene or polyethylene (B3416737) glycol-polystyrene) and cross-linking agent, also play a role in the efficiency of the synthesis by influencing solvent swelling and reagent accessibility. csic.es

Table 2: Common Resins and Linkers for SPPS of Tryptophan-Containing Peptides

Resin Type Linker Type C-Terminal Functionality Cleavage Conditions Key Considerations for Trp Peptides
Wang Resin p-Alkoxybenzyl alcohol Carboxylic Acid Strong Acid (e.g., high % TFA) Prone to Trp side-chain alkylation by the linker during cleavage. researchgate.netnih.gov
2-Chlorotrityl Chloride (2-CTC) Resin Trityl Carboxylic Acid Mild Acid (e.g., dilute TFA) Reduces the risk of Trp alkylation due to milder cleavage conditions. researchgate.net
Rink Amide Resin Diaminobenzhydryl Amide Strong Acid (e.g., high % TFA) Standard choice for peptide amides. nih.gov
Sieber Amide Resin Xanthenyl Amide Mild Acid (e.g., dilute TFA) Suitable for protected peptide amides.

Optimization of Amino Acid Coupling Protocols and Reagents

The coupling of this compound, or more commonly, the in-situ activated Fmoc-Trp-OH, to the free N-terminal amine of the resin-bound peptide is a critical step that must be highly efficient to avoid the formation of truncated or deletion peptides.

While pre-activated esters like this compound can be used, it is more common in modern automated SPPS to use in-situ coupling reagents. These reagents react with the carboxylic acid of Fmoc-Trp-OH in the presence of a base to form a highly reactive species that rapidly couples to the peptide chain.

Popular coupling reagents include carbodiimides like DIC, often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. peptide.comuniurb.it Uronium/aminium salts such as HBTU, TBTU, and HATU are also widely used and are known for their high reactivity and efficiency. peptide.comchempep.comsigmaaldrich.com HATU, which forms a highly reactive OAt ester, is particularly effective for sterically hindered couplings. sigmaaldrich.com

The choice of base is also important. Diisopropylethylamine (DIPEA) is commonly used, but it can cause racemization in sensitive amino acids. chempep.com Less nucleophilic bases like 2,4,6-collidine may be preferred in such cases. chempep.com

For tryptophan-containing peptides, it is often recommended to use a side-chain protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH). peptide.com This prevents side reactions such as oxidation and alkylation during the repetitive cycles of deprotection and coupling, and especially during the final TFA cleavage. peptide.com

Table 3: Common Coupling Reagents for SPPS

Reagent Class Examples Activating Mechanism Key Features
Carbodiimides DIC, DCC Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to minimize racemization. peptide.comuniurb.it
Uronium/Aminium Salts HBTU, TBTU, HCTU Forms OBt or O-6-ClBt active esters. Highly efficient and fast-acting. chempep.comsigmaaldrich.com
Phosphonium Salts PyBOP, PyAOP Forms OBt or OAt active esters. Excellent for difficult couplings; does not cause guanidinylation. peptide.comsigmaaldrich.com
Immonium/Uronium Salts HATU, COMU Forms highly reactive OAt or Oxyma esters. Superior for sterically hindered couplings. sigmaaldrich.com

Enhancements in Reaction Efficiency and Throughput for Automated Systems

The integration of Fmoc-amino acids, including this compound, has been a significant factor in the advancement of automated solid-phase peptide synthesis (SPPS). nih.gov The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. publish.csiro.au This orthogonality with acid-labile side-chain protecting groups is a cornerstone of the Fmoc/tBu strategy. iris-biotech.de

Automated peptide synthesizers leverage the properties of Fmoc chemistry to enhance efficiency and throughput. The strong UV absorbance of the fluorenyl group, released upon Fmoc deprotection, provides a convenient method for real-time monitoring of the reaction progress, ensuring that each coupling and deprotection step proceeds to completion. nih.gov This feature is instrumental in the automation of the synthesis process, allowing for high-throughput production of peptides with minimal manual intervention.

While this compound offers advantages in terms of reaction control and reduced side reactions compared to alternatives like Fmoc-Cl, challenges such as the formation of Fmoc-dipeptides can arise. ub.edu These side products can lead to the insertion of an extra amino acid, compromising the purity of the final peptide. ub.edu To mitigate this, highly pure Fmoc-amino acid derivatives are essential for successful automated synthesis. nih.gov The use of pre-activated esters like this compound generally provides a balance of reactivity and stability, contributing to the high efficiency of modern automated peptide synthesizers. ub.edu

Application in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is the dominant method for peptide production, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides or peptide fragments. ekb.eg this compound is also utilized in LPPS, where the protection of the α-amino group is equally critical to prevent unwanted side reactions and ensure the correct peptide sequence. ekb.eg

In solution-phase synthesis, the coupling of amino acids is performed in a suitable organic solvent. google.com this compound, as an activated ester, facilitates the formation of the peptide bond under relatively mild conditions. The progress of the reaction can be monitored using standard analytical techniques. After the coupling step, the Fmoc group is removed by treatment with a base, similar to the deprotection step in SPPS. One of the key advantages of LPPS is the ability to purify intermediates at each step, which can lead to a higher purity of the final product. However, this multi-step purification process can be more time-consuming and less amenable to automation compared to SPPS.

The choice of protecting groups for the side chains of other amino acids in the sequence must be compatible with the conditions used for Fmoc group removal. google.com Acid-labile protecting groups like tert-butyl (tBu) are commonly employed in conjunction with the base-labile Fmoc group, providing an orthogonal protection scheme that is effective in both solid-phase and solution-phase synthesis. iris-biotech.de

Indole Protecting Group Strategies for Tryptophan in Fmoc Chemistry

The use of an N-indole protecting group, such as the tert-butyloxycarbonyl (Boc) group, is a common strategy to prevent side reactions involving the tryptophan side chain. peptide.com The electron-withdrawing nature of the Boc group deactivates the indole ring, making it less susceptible to electrophilic attack. peptide.com This is particularly important during the final cleavage step, where carbocations generated from the removal of other side-chain protecting groups can alkylate the unprotected indole ring. thermofisher.com

The use of Fmoc-Trp(Boc)-OH has been shown to significantly reduce side reactions, such as the sulfonation of tryptophan that can occur when arginine residues protected with sulfonyl-based groups like Pmc or Pbf are present in the peptide sequence. peptide.com Furthermore, protecting the indole with a Boc group can also suppress the reattachment of C-terminal tryptophan residues to the resin linker during cleavage.

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButyloxycarbonylBocTrifluoroacetic acid (TFA) rsc.orgthermofisher.comStable to the basic conditions used for Fmoc removal. google.com
FormylForRemoved during HF cleavage; requires separate removal prior to cleavage with other reagents. peptide.comNot typically used in Fmoc chemistry due to its lability under conditions that may be encountered.
AllyloxycarbonylAlocPalladium-catalyzed cleavage. nih.govStable to TFA and piperidine, offering an orthogonal protection strategy. nih.gov
BenzyloxycarbonylZNot easily removed under conditions compatible with sensitive peptides. rsc.orgGenerally stable but requires harsh cleavage conditions.
2,4-dimethylpent-3-yloxycarbonylDocCleaved by strong acid. rsc.orgStable to nucleophiles and TFA. rsc.org

The Boc group is widely used in Fmoc chemistry due to its compatibility with the standard cleavage cocktail (TFA) and its stability to the piperidine used for Fmoc removal. rsc.orgthermofisher.com The Aloc group provides an orthogonal protection strategy, as it is removed under specific palladium-catalyzed conditions, allowing for selective deprotection of the tryptophan side chain while other protecting groups remain intact. nih.gov

The presence and type of indole protecting group on tryptophan significantly influence the conditions required for the final cleavage and deprotection of the peptide, as well as the integrity of the final product.

Using Fmoc-Trp(Boc)-OH generally allows for the use of standard cleavage cocktails, such as TFA with scavengers like water and triisopropylsilane (B1312306) (TIS). The Boc group is cleaved simultaneously with other t-butyl-based side-chain protecting groups. thermofisher.com For complete removal of the Boc group from the tryptophan indole, it is sometimes recommended to let the dissolved peptide sit in an aqueous solution for a period before lyophilization. thermofisher.com

In contrast, peptides containing unprotected tryptophan are more prone to degradation during cleavage. The presence of arginine residues with Mtr, Pmc, or Pbf protecting groups can lead to sulfonation of the unprotected tryptophan indole. peptide.com While the use of scavengers can mitigate some side reactions, they may not completely prevent them. In such cases, the use of Fmoc-Trp(Boc)-OH is strongly recommended to ensure the integrity of the peptide.

The choice of protecting group can also affect the purification of the final peptide. For instance, the Boc-Sar-Sar group, after Boc removal during TFA treatment, leaves a cationic Sar-Sar moiety on the indole that can improve the solubility of the peptide during HPLC purification. researchgate.net This group can then be cleaved under physiological pH. researchgate.net This demonstrates how strategic selection of a protecting group can not only protect the amino acid during synthesis but also facilitate downstream processing.

Mechanistic Pathways of Fmoc Group Cleavage and Dibenzofulvene Reactivity

The removal of the Fmoc protecting group is a critical step in each cycle of peptide chain elongation in SPPS. The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton at the C9 position of the fluorene ring system. springernature.comacs.org This deprotonation is the rate-determining step and proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. total-synthesis.comrsc.org

The resulting carbanion intermediate is stabilized by the aromatic fluorene system. total-synthesis.com Subsequently, it undergoes β-elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). rsc.orgpeptide.com

The dual role of piperidine:

Deprotection: It acts as the base to initiate the E1cB elimination. total-synthesis.com

Scavenging: It traps the electrophilic DBF to form a stable and inactive adduct, preventing it from reacting with the newly liberated N-terminal amine of the growing peptide chain or other nucleophilic side chains. acs.orgpeptide.com This scavenging function is crucial, as DBF alkylation of the peptide would lead to chain termination. acs.org

The reaction rate is highly dependent on the base used. While piperidine is most common, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection, but require a nucleophilic scavenger like piperidine to be present to quench the DBF byproduct. peptide.comacs.org

Deprotection Half-life of Fmoc-Val-OH with Various Amine Bases in DMF. total-synthesis.com
Amine BaseConcentrationHalf-life (t1/2)
Piperidine20%6 seconds
Piperidine5%20 seconds
Morpholine50%1 minute
Dicyclohexylamine50%35 minutes
Diisopropylethylamine50%10 hours

Targeted Management of Tryptophan-Specific Side Reactions

The indole side chain of tryptophan is particularly susceptible to modification during SPPS, especially during the final acidolytic cleavage step.

During the final cleavage of the peptide from the resin support using strong acids like trifluoroacetic acid (TFA), carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc, OtBu) and the resin linker itself. thermofisher.comug.edu.pl The electron-rich indole ring of tryptophan is a prime target for electrophilic attack by these carbocations, leading to alkylation. ug.edu.plthermofisher.com This side reaction can be a significant source of impurity. researchgate.net

Strategies for Mitigation:

Scavengers: The most common strategy is the use of a "cleavage cocktail" containing TFA and various scavenger molecules designed to trap the reactive carbocations. thermofisher.com

Thio-scavengers: Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are effective scavengers. peptide.comwpmucdn.com However, prolonged exposure to EDT can lead to the formation of dithioketal adducts with tryptophan.

Silanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly efficient, non-odorous scavengers that effectively quench carbocations. TIS is generally preferred over TES for tryptophan-containing peptides to prevent the potential reduction of the indole ring to indoline. ug.edu.plnih.gov

Water and Phenol (B47542): Water can act as a scavenger for tert-butyl cations, while phenol is thought to offer protection to both tryptophan and tyrosine residues. wpmucdn.com

Indole Protection: Using a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Trp(Boc)-OH), is a highly effective method to prevent side reactions. researchgate.net The Boc group shields the indole from electrophilic attack. peptide.com During TFA cleavage, the tert-butyl cation leaves first, creating a transient indole-carboxy intermediate that protects against alkylation before it decarboxylates. peptide.com

Oxidation of the tryptophan indole ring is another concern, leading to products like N-formylkynurenine, which are generally irreversible. thermofisher.comnih.gov The use of antioxidants in the cleavage cocktail, such as EDT, helps to minimize oxidative damage.

Common Scavengers Used in TFA Cleavage Cocktails for Tryptophan-Containing Peptides.
ScavengerPrimary FunctionTypical ConcentrationNotes
Triisopropylsilane (TIS)Reductive scavenger for carbocations1-5%Preferred over TES to avoid indole reduction. ug.edu.plnih.gov
1,2-Ethanedithiol (EDT)Thiol-based scavenger, antioxidant1-5%Effective, but can cause side reactions with Trp on prolonged exposure.
WaterScavenges t-butyl cations1-5%Important when t-butyl protecting groups are present. wpmucdn.com
ThioanisoleScavenges carbocations2-5%Should be used with caution as its cation adducts can potentially alkylate Trp. peptide.com

When peptides contain both unprotected tryptophan and arginine residues protected by sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), a side reaction can occur during acidolytic cleavage. iris-biotech.depeptide.com The protecting group can be cleaved from the arginine guanidinium (B1211019) group and subsequently reattach to the nucleophilic indole ring of a nearby tryptophan residue, a reaction known as sulfonation. peptide.com The extent of this side reaction depends on the proximity of the Arg and Trp residues in the peptide sequence. iris-biotech.depeptide.com

Prevention Strategies:

Indole Protection: The most robust method to prevent this migration is to use Fmoc-Trp(Boc)-OH during synthesis. peptide.com The Boc group effectively blocks the indole nitrogen, preventing electrophilic attack by the cleaved sulfonyl moiety. peptide.com

Optimized Cleavage: Using cleavage cocktails with potent scavengers, such as Reagent R (TFA/thioanisole/EDT/anisole), can help minimize the side reaction by rapidly quenching the cleaved protecting groups. peptide.compeptide.com

Choice of Arginine Protecting Group: The Pbf group is generally considered more acid-labile and may be less prone to this side reaction compared to the Pmc group, as it is removed more quickly, reducing its time to react with tryptophan. peptide.comchempep.com One study showed that a 3-hour TFA treatment yielded 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com

Mitigation of Indole Alkylation and Oxidation during Acidolytic Cleavage

Control of General Side Reactions in Fmoc-SPPS

While tryptophan presents specific challenges, other general side reactions common to Fmoc-SPPS can also impact the synthesis of peptides containing this compound.

Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage of the synthesis. acs.org After the removal of the Fmoc group from the second amino acid, the liberated N-terminal amine can intramolecularly attack the ester linkage to the resin, forming a stable six-membered cyclic dipeptide (a diketopiperazine) and cleaving the chain from the support. This is particularly problematic for sequences containing Proline or other secondary amino acids at the C-terminus of the dipeptide. peptide.comacs.org

Suppression Strategies:

Use of Dipeptides: Introducing the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptide-resin intermediate stage. peptide.comacs.org

Sterically Hindered Resins: Synthesizing on a sterically bulky resin, such as 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization reaction. peptide.com

Modified Deprotection Conditions: Replacing piperidine with alternative deprotection reagents like 5% piperazine has been shown to significantly reduce DKP formation. acs.orgnih.gov A combination of 2% DBU and 5% piperazine in NMP can also be highly effective. acs.org

Aspartimide formation is a prevalent side reaction in sequences containing an aspartic acid (Asp) residue, particularly Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com The backbone amide nitrogen following the Asp residue can attack the side-chain β-carboxyl group, forming a five-membered succinimide (B58015) ring (aspartimide). peptide.com This can occur under both basic (during Fmoc deprotection) and acidic (during final cleavage) conditions. The aspartimide intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl isomer, often with racemization. peptide.com

Prevention Strategies:

Modified Deprotection Reagents: Adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution can suppress the base-catalyzed ring formation. peptide.combiotage.com Using a weaker base like piperazine can also be effective. biotage.com

Bulky Side-Chain Protecting Groups: Employing Asp derivatives with bulkier side-chain protecting groups than the standard O-tert-butyl (OtBu), such as 3-methylpent-3-yl (OMpe), can sterically hinder the cyclization. biotage.comresearchgate.net

Backbone Protection: The most effective method is the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb). peptide.comiris-biotech.de These are typically introduced as pre-formed dipeptides (e.g., Fmoc-AA-(Dmb)Gly-OH), where the Dmb group on the glycine (B1666218) nitrogen prevents the initial nucleophilic attack that leads to aspartimide formation. iris-biotech.de

Control of Amino Acid Racemization during Activation and Coupling

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with potentially altered biological activity. The use of urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) is a primary strategy to suppress racemization during the activation and coupling steps. nih.govbachem.com However, the risk of racemization is not entirely eliminated and is influenced by several factors, including the nature of the amino acid, the activation method, and the reaction conditions.

The principal mechanism of racemization for Nα-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. bachem.commdpi.com This process is base-catalyzed and involves the abstraction of the α-proton of the activated amino acid. bachem.comrsc.org The resulting oxazolone (B7731731) can then tautomerize, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain on the racemized oxazolone results in the incorporation of the D-amino acid. Another potential, though less common, mechanism is direct enolization through α-proton abstraction by a base. mdpi.comrsc.org

Certain amino acids are more susceptible to racemization. Histidine and cysteine are particularly prone to this side reaction. peptide.commesalabs.com For histidine, the imidazole (B134444) side chain can catalyze racemization. chempep.com The use of specific side-chain protecting groups, such as the methoxybenzyl (MBom) group for histidine, has been shown to significantly reduce racemization compared to the more common trityl (Trt) group. peptide.commesalabs.com For instance, studies have shown that with HCTU/6-Cl-HOBt/DIPEA activation, Fmoc-His(Trt)-OH can exhibit up to 7.8% racemization with a 5-minute preactivation, whereas Fmoc-His(MBom)-OH shows only 0.3% under the same conditions. nih.gov

The choice of coupling reagents and additives is critical in controlling racemization. The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a well-established method to suppress racemization. peptide.comchempep.com These additives react with the activated amino acid to form an active ester, which is less prone to oxazolone formation. Carbodiimide-based activation methods, such as those using N,N'-diisopropylcarbodiimide (DIC), in combination with HOBt or OxymaPure, are often recommended, especially for racemization-prone residues like cysteine, as they can be performed under base-free conditions. bachem.com Uronium/aminium salt-based reagents like HBTU and TBTU are highly efficient but require the presence of a base, which can increase the risk of racemization. chempep.com The choice of base is also important; weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are sometimes preferred over the more commonly used N,N-diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization. bachem.comchempep.com

Table 1: Factors Influencing Racemization and Mitigation Strategies

Factor Influence on Racemization Mitigation Strategy
Amino Acid Side Chain Histidine and Cysteine are highly susceptible. peptide.commesalabs.com Use of specific side-chain protecting groups (e.g., MBom for His). nih.govpeptide.com
Activation Method Base-mediated activation (e.g., with uronium/aminium salts) can increase risk. chempep.com Use carbodiimide (B86325) activation (e.g., DIC) with additives. bachem.com
Coupling Additives Absence of additives can lead to oxazolone formation. peptide.com Add HOBt, HOAt, or OxymaPure to the coupling mixture. bachem.comchempep.com
Base Strong bases like DIPEA can promote racemization. chempep.com Use weaker bases like NMM or 2,4,6-collidine. bachem.comchempep.com
Preactivation Time Longer preactivation times can increase racemization, especially for sensitive residues like His. nih.gov Minimize preactivation time. chempep.com

Impact of Impurities in Fmoc-Amino Acid Derivatives on Peptide Synthesis Fidelity

The purity of Fmoc-amino acid derivatives, including this compound, is a critical determinant of the fidelity of solid-phase peptide synthesis (SPPS). Even seemingly minor impurities in the starting materials can lead to the formation of significant levels of peptide-related impurities, which can be challenging to separate from the target peptide. ajpamc.com The quality of commercial Fmoc-amino acids has improved significantly, with many now available at >99% HPLC purity. nih.gov However, several types of process-related impurities can still be present and impact the synthesis.

One common class of impurities arises from the reaction used to introduce the Fmoc group. When using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), a Lossen-type rearrangement can occur, leading to the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-Xaa-OH. nih.govresearchgate.netub.edu These impurities can be incorporated into the growing peptide chain, resulting in deletion-insertion mutants that are difficult to detect and remove. researchgate.net Another significant impurity is the dipeptide Fmoc-Xaa-Xaa-OH, which can form when using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) due to unwanted carboxyl activation. nih.gov The presence of these dipeptides leads to the insertion of an extra amino acid residue.

The presence of residual free amino acid in the Fmoc-amino acid derivative is another concern. This can lead to the double addition of that amino acid during a coupling cycle. Furthermore, traces of acetic acid, which are not always detectable by standard RP-HPLC methods, can act as a potent capping agent. nih.gov Due to its low molecular weight and high reactivity, even a small percentage of acetic acid contamination can lead to significant chain termination. For high-quality synthesis, the acetate content should be negligible, ideally below 0.02%.

To mitigate these issues, rigorous quality control of Fmoc-amino acid derivatives is essential, employing optimized analytical methods that can resolve these critical impurities. Some synthetic strategies to produce cleaner Fmoc-amino acids involve using alternative Fmoc-donating reagents, such as those based on oximes, which have been shown to minimize the formation of dipeptide impurities. nih.gov

Table 2: Common Impurities in Fmoc-Amino Acids and Their Impact on Peptide Synthesis

Impurity Origin Impact on Peptide Synthesis
Fmoc-β-Ala-OH / Fmoc-β-Ala-Xaa-OH Lossen rearrangement when using Fmoc-OSu. nih.govresearchgate.net Insertion of β-alanine residues into the peptide sequence. researchgate.net
Fmoc-Xaa-Xaa-OH (Dipeptide) Unwanted carboxyl activation, especially with Fmoc-Cl. nih.gov Insertion of an additional amino acid residue.
Free Amino Acid Incomplete reaction during Fmoc protection. Multiple insertions of the amino acid.
Acetic Acid Residual from synthesis/purification. N-terminal capping, leading to truncated peptide sequences. nih.gov
Dibenzofulvene (DBF) Adducts By-product of Fmoc deprotection. nih.gov Can re-attach to the liberated amine, causing capping. nih.gov

Overcoming Peptide Aggregation and Solubility Challenges during Chain Elongation

Peptide aggregation on the solid support is a major obstacle in SPPS, particularly for longer or hydrophobic sequences. peptide.comacs.org This phenomenon, driven by intermolecular hydrogen bonding between growing peptide chains, can lead to incomplete coupling and deprotection reactions, resulting in low yields and a complex mixture of deletion sequences. peptide.com Sequences containing hydrophobic residues like tryptophan, valine, and isoleucine, or those capable of forming intra-chain hydrogen bonds like glutamine, serine, and threonine, are especially prone to aggregation. acs.org

Several strategies have been developed to disrupt the secondary structures that cause aggregation and improve the solvation of the peptide-resin complex. These can be broadly categorized as modifications to the synthetic conditions or modifications to the peptide backbone itself.

Modifying Synthetic Conditions:

Solvents: Using highly polar, dipolar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in place of or in addition to dimethylformamide (DMF) can enhance solvation. peptide.comfrontiersin.org

Temperature: Performing coupling reactions at elevated temperatures can help disrupt hydrogen bonds and improve reaction kinetics. peptide.com Microwave heating is a common technique used for this purpose. nih.govpeptide.com

Chaotropic Agents: The addition of chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction mixture can interfere with hydrogen bonding networks. peptide.com

Resin Choice: Using resins with good swelling properties, such as polyethylene glycol (PEG)-based supports (e.g., NovaSyn® TG), and employing a lower resin loading can help mitigate aggregation by increasing the distance between peptide chains. acs.org

Modifying the Peptide Backbone: A highly effective approach is the reversible protection of the amide backbone. This involves introducing groups that sterically hinder the formation of intermolecular hydrogen bonds.

Hmb/Dmb Dipeptides: The incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid can effectively disrupt aggregation. peptide.com These groups are introduced using pre-formed dipeptide building blocks, such as Fmoc-Xaa-(Dmb)Gly-OH, and are cleaved during the final trifluoroacetic acid (TFA) treatment. peptide.com It is important to note that the cleavage products of Dmb and Hmb can modify unprotected tryptophan residues, so the use of Fmoc-Trp(Boc)-OH is strongly recommended when employing this strategy.

Pseudoprolines: The introduction of pseudoproline dipeptides (oxazolidines derived from serine or threonine) can induce a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheet structures. peptide.comfrontiersin.org

These strategies often increase the solubility of the final crude peptide, which also facilitates its purification. peptide.com For particularly difficult sequences, a combination of these approaches may be necessary to achieve a successful synthesis.

Table 3: Strategies to Overcome Peptide Aggregation

Strategy Method Example/Details
Solvent Modification Use of polar aprotic solvents. Switching from DMF to NMP or adding DMSO. peptide.com
Elevated Temperature Increase reaction temperature. Microwave-assisted synthesis. nih.govpeptide.com
Chaotropic Agents Addition of salts to disrupt H-bonds. Adding LiCl or KSCN to the coupling mixture. peptide.com
Resin Selection Use low-load, high-swelling resins. PEG-based resins like NovaSyn® TG.
Backbone Protection Introduction of Hmb or Dmb groups. Use of Fmoc-Xaa-(Dmb)Gly-OH dipeptides. peptide.com
Pseudoproline Dipeptides Induce a "kink" in the peptide chain. Incorporating Fmoc-Ser(ΨPro)-OH or Fmoc-Thr(ΨPro)-OH. peptide.comfrontiersin.org

Advanced Analytical and Monitoring Techniques in Fmoc Trp Osu Based Synthesis

In-situ Monitoring of Fmoc Deprotection and Coupling Efficiency

Real-time monitoring of solid-phase peptide synthesis (SPPS) is essential for optimizing reaction conditions, ensuring complete reactions, and maintaining the quality of the synthesized peptide. s4science.at Several techniques have been developed to monitor the critical steps of Fmoc deprotection and the coupling of the incoming amino acid, in this case, Fmoc-Trp-OSu.

UV-Vis Spectroscopy: The most widely adopted method for in-situ monitoring relies on the distinct UV absorbance of the Fmoc group and its byproducts. thieme-connect.dewikipedia.org The Fmoc group itself has a strong chromophore. thieme-connect.de Upon its removal with a base like piperidine (B6355638), a dibenzofulvene (DBF)-piperidine adduct is formed, which also possesses a strong UV absorbance. thieme-connect.dechempep.com By continuously monitoring the UV absorbance of the solution flowing from the reactor, one can track the progress of the deprotection step. thieme-connect.devapourtec.com A stable baseline after the initial peak indicates the completion of Fmoc removal.

Similarly, the coupling reaction can be monitored by observing the disappearance of the this compound from the reaction solution as it is incorporated into the growing peptide chain. bachem.com This provides qualitative information that is valuable for identifying difficult coupling steps in a sequence. thieme-connect.de

Refractive Index (RI) Measurement: A more recent process analytical technology (PAT) tool for real-time monitoring of SPPS is refractive index measurement. s4science.atschmidt-haensch.com This technique monitors changes in the mass concentration of the liquid phase. schmidt-haensch.com During the coupling step, as the this compound is transferred from the solution to the solid support, a decrease in the refractive index is observed. s4science.at Conversely, during the deprotection step, the release of the Fmoc group into the solution leads to an increase in the refractive index. s4science.at This method provides a real-time profile of both the coupling and deprotection steps. schmidt-haensch.com

Conductivity Monitoring: Changes in the conductivity of the reaction solution can also be used to monitor SPPS. thieme-connect.de During the coupling of Fmoc-amino acid pentafluorophenyl (Pfp) esters, the release of the acidic Pfp-OH causes a detectable change in conductivity. thieme-connect.de While this method is effective, it can be sensitive to interferences from atmospheric carbon dioxide and residual salts from previous steps. thieme-connect.de

Monitoring TechniquePrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance of Fmoc group and DBF-piperidine adduct. thieme-connect.dewikipedia.orgWidely used, provides qualitative data on reaction completion. thieme-connect.deCan be influenced by other UV-active species.
Refractive Index (RI) Measures changes in mass concentration of the solution. s4science.atschmidt-haensch.comReal-time monitoring of both coupling and deprotection. s4science.atschmidt-haensch.comRequires a flow-through setup.
Conductivity Measures changes in solution conductivity due to release of byproducts. thieme-connect.deCan monitor reactions with specific activating agents. thieme-connect.deSensitive to interference from CO2 and salts. thieme-connect.de

Assessment of Crude Peptide Product Purity and Quality

Following synthesis, a thorough analysis of the crude peptide product is imperative to determine its purity and identify any side products. This is particularly important when incorporating tryptophan, which is susceptible to oxidation and other side reactions. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for assessing peptide purity. mtoz-biolabs.comspringernature.comproimmune.com Peptides are separated based on their hydrophobicity. springernature.com The purity is determined by integrating the area of the main peak corresponding to the target peptide and expressing it as a percentage of the total peak area in the chromatogram. proimmune.com The use of a C18 column is standard for peptide analysis. researchgate.net Detection is typically performed by monitoring UV absorbance at 210-220 nm, which corresponds to the peptide bond. proimmune.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by providing its molecular weight. mtoz-biolabs.comresearchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used. researchgate.netnih.gov Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of the components of each peak in the chromatogram, confirming that the major peak is indeed the desired product and helping to characterize impurities. oup.comresearchgate.net Tandem mass spectrometry (MS/MS) can further be used to confirm the amino acid sequence of the peptide. researchgate.netnih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that is complementary to HPLC. springernature.comnih.gov It separates peptides based on their charge-to-mass ratio. springernature.com CE is particularly effective in detecting charge-related impurities, such as those arising from incomplete deprotection of side-chain protecting groups. nih.gov It is a valuable tool for providing an orthogonal assessment of purity. springernature.comnih.gov

Analytical TechniquePrinciple of Separation/DetectionInformation Obtained
RP-HPLC Hydrophobicity. springernature.comPurity level, presence of hydrophobic/hydrophilic impurities. proimmune.com
Mass Spectrometry Mass-to-charge ratio. mtoz-biolabs.comMolecular weight confirmation, identification of impurities. researchgate.net
Capillary Electrophoresis Charge-to-mass ratio. springernature.comOrthogonal purity assessment, detection of charged impurities. nih.gov

Methodologies for Chiral Purity Analysis

Maintaining the chiral integrity of the amino acids during peptide synthesis is critical, as the introduction of D-isomers can significantly impact the biological activity of the peptide. digitellinc.com This is a concern during the activation and coupling of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a direct method for separating enantiomers. This can be achieved by using a chiral stationary phase (CSP). cat-online.com For instance, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have been shown to be effective in separating underivatized amino acid enantiomers. sigmaaldrich.com Alternatively, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard achiral RP-HPLC column. nih.gov

Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide, the constituent amino acids can be derivatized to make them volatile and then separated on a chiral GC column. cat-online.com This method allows for the separation of all proteinogenic amino acids and their enantiomers. cat-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chiral chromatography with mass spectrometry provides a highly sensitive and specific method for determining the enantiomeric purity of each amino acid within a peptide. digitellinc.comnih.gov By hydrolyzing the peptide in a deuterated acid, it is possible to correct for any racemization that may occur during the hydrolysis step itself, leading to a more accurate assessment of the chiral purity of the original peptide. digitellinc.com

Analytical MethodApproachKey Features
Chiral HPLC Direct separation on a chiral stationary phase or derivatization to form diastereomers. nih.govCan analyze derivatized or underivatized amino acids. cat-online.comsigmaaldrich.com
Chiral GC Separation of volatile amino acid derivatives on a chiral column. cat-online.comHigh resolution for all proteinogenic amino acids. cat-online.com
Chiral LC-MS Combines chiral separation with sensitive and specific mass detection. digitellinc.comnih.govAllows for correction of hydrolysis-induced racemization. digitellinc.com

Research Applications and Emerging Directions for Fmoc Trp Osu Derived Peptides

Design and Synthesis of Novel Peptide-Based Therapeutics

Fmoc-Trp-OSu is a cornerstone in the design and synthesis of innovative peptide-based therapeutics. The incorporation of tryptophan residues is crucial for the biological activity of many therapeutic peptides, influencing their conformation, binding affinity, and interaction with biological targets. The Fmoc-SPPS methodology, which heavily relies on reagents like this compound, is the dominant approach for producing peptides up to 50 residues in length. nih.gov This method's precision allows for the site-specific incorporation of tryptophan and its analogs, enabling the fine-tuning of a peptide's pharmacological properties. chemimpex.comnih.gov

The development of novel drug candidates often involves modifying peptide structures to enhance their therapeutic potential. chemimpex.com this compound facilitates the synthesis of peptides with altered backbones or side chains, leading to improved metabolic stability and resistance to enzymatic degradation. nih.gov For instance, the synthesis of structurally constrained cyclic peptides, which often exhibit enhanced bioactivity and stability, frequently employs this compound in the construction of the linear peptide precursor. tesisenred.netnih.gov

Table 1: Properties of this compound Variants

Property Fmoc-L-Trp-OSu Fmoc-D-Trp-OSu
Alternate Names N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan succinimidyl ester, Fmoc-Trp-NHS Fmoc-D-Trp-OSu
CAS Number 84771-20-0 scbt.com 174080-12-7 chemimpex.com
Molecular Formula C₃₀H₂₅N₃O₆ scbt.com C₃₀H₂₅N₃O₆ chemimpex.com
Molecular Weight 523.52 g/mol scbt.comiris-biotech.de 523.5 g/mol chemimpex.com
Appearance - Yellow powder chemimpex.com
Purity - ≥ 97% (HPLC) chemimpex.com
Melting Point - 103-107 °C (dec.) chemimpex.com
Optical Rotation - [a]D20 = +22 ± 2º (C=1% in Dioxane) chemimpex.com

| Storage Temperature | 2-8°C iris-biotech.de | 0-8 °C chemimpex.com |

Bioconjugation Methodologies for Targeted Delivery and Diagnostics

The reactive N-hydroxysuccinimide ester of this compound makes it a valuable tool for bioconjugation, the process of linking a peptide to another molecule. chemimpex.com This is particularly relevant for developing targeted drug delivery systems and diagnostic agents. Peptides synthesized using this compound can be conjugated to various entities, such as carrier proteins, nanoparticles, or fluorescent dyes. lifetein.com

In targeted drug delivery, a peptide designed to bind to a specific receptor on diseased cells can be synthesized and then conjugated to a therapeutic agent. This approach enhances the drug's efficacy while minimizing off-target effects. The peptide acts as a homing device, delivering the drug directly to the site of action. Similarly, in diagnostics, peptides can be conjugated to imaging agents, allowing for the visualization of specific tissues or cell types. The ability to easily incorporate tryptophan, which can also serve as an intrinsic fluorescent probe, further enhances the utility of this compound in this context. chemimpex.compnas.org

Synthesis of Modified Peptides and Peptidomimetics

The versatility of this compound extends to the synthesis of a wide array of modified peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved properties.

Post-translational modifications are crucial for protein function, and the ability to synthesize peptides with site-specific PTMs is essential for studying their biological roles. nih.govnih.gov While the genetic code expansion strategy allows for the co-translational incorporation of modified amino acids, chemical synthesis using reagents like this compound provides a powerful alternative for creating peptides with homogeneous modifications. nih.govmdpi.com This is particularly important for investigating the effects of individual PTMs on protein function, which can be challenging to study using biological systems due to the dynamic and complex nature of PTMs. nih.gov For example, the synthesis of peptides containing hydroxylated tryptophan residues, a type of PTM, has been achieved using Fmoc-based strategies to investigate their impact on protein activity. researchgate.net

Tryptophan's intrinsic fluorescence is often used to probe protein structure and dynamics. However, its UV absorption and emission can be limiting. pnas.org To overcome this, fluorescent tryptophan analogs with improved photophysical properties have been developed. Fmoc-protected versions of these analogs, such as Fmoc-L-4-cyanotryptophan, can be synthesized and incorporated into peptides using standard SPPS. nih.goviris-biotech.de These blue fluorescent amino acids serve as small, minimally perturbing probes for a variety of biological studies, including imaging peptide-membrane interactions and determining binding constants. pnas.orgnih.gov The synthesis of such analogs often involves the use of Fmoc-OSu to protect the amino group after the desired modification has been made to the tryptophan indole (B1671886) ring. researchgate.net

N-alkylation, the substitution of the amide proton with an alkyl group, is a common strategy to improve the metabolic stability and cell permeability of peptides. google.com The synthesis of N-alkylated peptides can be challenging, but Fmoc-based methods have been adapted for this purpose. google.comgoogle.com Similarly, the creation of constrained cyclic peptides is a widely used approach to enhance peptide stability and binding affinity. tesisenred.netresearchgate.net The synthesis of these complex structures often begins with the Fmoc-SPPS of a linear precursor, where this compound can be used to introduce the tryptophan residue. tesisenred.netnih.gov Subsequent on-resin or solution-phase cyclization yields the final constrained peptide. nih.govresearchgate.net

Quorum sensing is a cell-to-cell communication process in bacteria that is mediated by signaling molecules, including peptide pheromones. researchgate.netresearchgate.net Many of these pheromones contain post-translationally modified tryptophan residues, which are essential for their biological activity. researchgate.netbeilstein-journals.org The chemical synthesis of these complex molecules and their analogs is crucial for studying their structure-activity relationships and for developing potential antimicrobial agents that interfere with quorum sensing. Fmoc-SPPS, utilizing modified Fmoc-tryptophan building blocks, has been successfully employed to synthesize quorum sensing pheromones like the ComX pheromone from Bacillus subtilis. researchgate.netresearchgate.netnih.gov The synthesis of the necessary modified Fmoc-tryptophan derivatives often involves the use of Fmoc-OSu in the final protection step. researchgate.netresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan succinimidyl ester Fmoc-L-Trp-OSu
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-tryptophan N-hydroxysuccinimide ester Fmoc-D-Trp-OSu
9-fluorenylmethyloxycarbonyl Fmoc
Solid-Phase Peptide Synthesis SPPS
N-hydroxysuccinimide OSu / NHS
tert-butyloxycarbonyl Boc
Trifluoroacetic acid TFA
N,N-diisopropylethylamine DIPEA
O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyl uronium hexafluorophosphate HATU
4-cyanotryptophan 4CN-Trp
Post-Translational Modifications PTMs
ComX pheromone -
2-chlorotrityl Clt
N-methyl-2-pyrrolidone NMP
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
1-hydroxybenzotriazole (B26582) HOBt
Dichloromethane (B109758) DCM
N,N-Dimethylformamide DMF
Methanol MeOH
Diethyl ether -
Acetic anhydride -
Piperidine (B6355638) -
1,8-Diazabicyclo[5.4.0]undec-7-ene DBU
2-mercaptobenzothiazole 2-MBT
Alloc-OSu -
(Boc)₂O -
6-Cl-HOBt -
Dicyclohexylcarbodiimide DIC
Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate PyBOP
Thioanisole -
Ethanedithiol -
N-Fmoc-l-Trp -
Wang resin -
Anthranilic acid -
(+)-glyantrypine -
Fumiquinazoline -
5-hydroxytryptophan 5-OHTrp
Paraoxonase 1 PON1
Camptothecin Cpt

Application in DNA-Encoded Chemical Libraries (DECLs)

DNA-encoded chemical libraries (DECLs) represent a powerful technology for the discovery of novel bioactive molecules. nih.gov These vast collections of compounds, individually tagged with a unique DNA barcode, allow for the rapid screening of millions to billions of potential drug candidates. delivertherapeutics.com The synthesis of peptide-based DECLs often employs Fmoc-amino acids due to the mild deprotection conditions of the Fmoc group, which are compatible with the stability of the DNA tag. nih.govresearchgate.net

This compound is a valuable reagent in the construction of peptide DECLs. The OSu ester provides a reactive handle for efficient coupling to the free amine of a DNA-linked scaffold or a growing peptide chain under aqueous conditions suitable for DECL synthesis. delivertherapeutics.com The tryptophan residue itself, with its indole side chain, can participate in crucial binding interactions with biological targets, including hydrogen bonding and π-stacking.

The general workflow for incorporating this compound into a DECL involves the following key steps:

Coupling: The DNA-tagged scaffold with a free primary or secondary amine is reacted with this compound in a suitable buffer system. The reaction conditions are optimized to ensure high coupling efficiency without compromising the integrity of the DNA tag.

Fmoc Deprotection: Following the coupling step, the Fmoc protecting group is removed, typically using a solution of piperidine in an organic solvent, to expose the N-terminal amine of the newly added tryptophan residue. This amine is then available for the next coupling cycle.

Iterative Cycles: These coupling and deprotection steps are repeated with a variety of other Fmoc-protected amino acids to build a diverse library of peptides, each with a unique DNA identifier.

The development of robust, substrate-tolerant amide coupling conditions is critical for the successful synthesis of peptide DECLs. nih.govdelivertherapeutics.com Research has focused on optimizing reaction parameters to accommodate a wide range of amino acid monomers, including those with challenging side chains. delivertherapeutics.com

ParameterCondition/ReagentPurpose in DECL SynthesisReference
Starting MaterialDNA-tagged scaffold with a free amineProvides the DNA barcode for identification and the initial point of peptide synthesis. delivertherapeutics.com
Amino Acid MonomerThis compoundIntroduces the tryptophan residue into the peptide chain. iris-biotech.de
Coupling ReagentsHATU, DIPEAActivate the carboxylic acid for efficient amide bond formation. delivertherapeutics.com
Solvent SystemAqueous buffers (e.g., sodium borate) with organic co-solvents (e.g., MeCN, DMSO)Maintains DNA stability while facilitating the coupling reaction. delivertherapeutics.com
Fmoc Deprotection ReagentPiperidine solutionRemoves the Fmoc group to allow for subsequent amino acid coupling. delivertherapeutics.com

Integration into Advanced Materials Science

The self-assembly properties of Fmoc-amino acids and their derivatives have positioned them as key components in the bottom-up fabrication of functional nanomaterials. Peptides incorporating Fmoc-tryptophan are particularly interesting due to the potential for π-π stacking interactions involving both the fluorenyl group of the Fmoc moiety and the indole ring of tryptophan.

Fmoc-Trp-OH, the precursor to this compound, is known to self-assemble into ordered structures, forming supramolecular hydrogels. nih.gov This process is often triggered by a change in pH and results in a three-dimensional network capable of entrapping large amounts of water. nih.gov The formation of these hydrogels is driven by a combination of non-covalent interactions, including hydrogen bonds and π-π stacking. nih.gov

Peptides derived from this compound can also form supramolecular assemblies. The incorporation of tryptophan residues into short peptides can enhance their ability to self-assemble in water due to the aromatic-aromatic interactions of the indole side chains. nih.gov The Fmoc group further promotes this self-assembly process. nih.gov

These hydrogels have potential applications in tissue engineering and drug delivery. The properties of the hydrogels, such as their mechanical strength and fibrillar morphology, can be tuned by altering the peptide sequence and the conditions for self-assembly. rsc.org

SystemKey ComponentsDriving Interactions for Self-AssemblyPotential ApplicationsReference
Fmoc-Trp-OH HydrogelFmoc-Trp-OHHydrogen bonding, π-π stacking (Fmoc group and indole ring)Biomaterials, drug delivery nih.gov
Fmoc-tripeptide HydrogelFmoc-FFpY (F: Phenylalanine, Y: Tyrosine, p: Phosphate)Electrostatic interactions, hydrogen bonding, π-π stacking (Fmoc and phenyl groups)Biomedical applications (self-healing, thermo-responsive materials) rsc.org
Co-assembled HydrogelFmoc-Trp-OH and Fmoc-Lys-Fmoc-OHHydrogen bonding, π-π stacking, electrostatic interactionsBiomaterials with tunable properties nih.gov

The conjugation of peptides to metal complexes opens up avenues for the development of novel diagnostic and therapeutic agents. Peptides can act as carriers to deliver metal complexes to specific biological targets. The synthesis of these conjugates often involves the use of activated amino acid esters like this compound. uni-regensburg.de

The process typically involves the solid-phase synthesis of the peptide on a resin, where this compound can be used to incorporate a tryptophan residue at a desired position. uni-regensburg.de Following the completion of the peptide sequence, a metal-chelating ligand can be attached, which is then used to coordinate a metal ion. Alternatively, an amino acid modified with a metal complex can be incorporated into the peptide chain during synthesis. uni-regensburg.de

The choice of the metal ion is dictated by the intended application. For instance, radionuclides like technetium-99m are used for molecular imaging, while other metals may be chosen for their therapeutic properties. uzh.ch The peptide sequence is designed to ensure solubility, stability, and specific targeting of the conjugate.

Sustainable and Green Chemistry Approaches in Fmoc Trp Osu Based Synthesis

Exploration of Environmentally Benign Solvents in Peptide Synthesis

A primary target for greening peptide synthesis is the replacement of commonly used polar aprotic solvents. tandfonline.com N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have long been the solvents of choice for Fmoc-SPPS due to their excellent solvating properties for reagents and their ability to swell the polymer resins on which peptides are synthesized. thermofisher.comrsc.orgacs.org However, these solvents are classified as hazardous substances, with DMF, in particular, facing increasing regulatory restrictions due to its reproductive toxicity. tandfonline.comrsc.orgresearchgate.net Consequently, a significant research effort has been dedicated to identifying and validating safer, more environmentally benign alternatives that can be used in synthesis steps involving reagents such as Fmoc-Trp-OSu. acs.orgtandfonline.com

The ideal green solvent for SPPS must meet several criteria: it should effectively dissolve the protected amino acids and coupling reagents, facilitate efficient swelling of the solid support, be suitable for both the coupling and Fmoc-deprotection steps, and be derived from renewable sources if possible, with a favorable safety and environmental profile. acs.orgrsc.org Research has highlighted several promising candidates. tandfonline.combiotage.com 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been successfully used as a substitute for DMF. acs.orgbiotage.com Studies have shown its effectiveness for coupling reactions and, in some cases, for the entire SPPS process, including washing and deprotection steps. acs.orgacs.org Another notable alternative is γ-valerolactone (GVL), which has been used as a replacement for DMF in microwave-assisted SPPS, yielding peptides of high purity. acs.orgtandfonline.com

More recent investigations have focused on N-butylpyrrolidinone (NBP), which shares a similar chemical structure with NMP but is not classified as reprotoxic. tandfonline.comacsgcipr.org NBP has been demonstrated as a suitable alternative in certain applications, though its higher viscosity can be a challenge in automated systems. acsgcipr.org To overcome the limitations of a single green solvent, researchers have also explored binary mixtures. acsgcipr.org Combinations such as N-formylmorpholine (NFM) with anisole, or dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297), have been shown to be effective for all steps of SPPS, providing a versatile and greener solvent system. rsc.orgacsgcipr.org These alternative solvents and mixtures provide a pathway to significantly reduce the environmental impact of peptide synthesis processes that employ Fmoc-activated esters.

Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis

Solvent NameTypeKey Research FindingsRelevant Citations
N,N-Dimethylformamide (DMF) ConventionalStandard solvent for SPPS; effective but reprotoxic and facing regulatory restrictions. tandfonline.comrsc.orgrsc.org
N-Methyl-2-pyrrolidone (NMP) ConventionalSimilar to DMF in performance but also considered a hazardous chemical. acs.orgthermofisher.combiotage.com
2-Methyltetrahydrofuran (2-MeTHF) Green AlternativeBio-based solvent; successfully substituted for DMF in coupling and washing steps. Found to yield high crude purity. acs.orgacs.orgbiotage.comresearchgate.net
γ-Valerolactone (GVL) Green AlternativeEffective replacement for DMF, particularly in microwave-assisted SPPS on specific resins. Most common Fmoc-amino acids are soluble in it. acs.orgtandfonline.comresearchgate.net
N-Butylpyrrolidinone (NBP) Green AlternativeA non-reprotoxic alternative to NMP; suitable for certain applications but can be limited by high viscosity. tandfonline.comacsgcipr.orgresearchgate.net
NFM / Anisole Mixture Green AlternativeA 1:1 mixture that serves as a versatile green solvent for all SPPS steps, including in ultrasound-assisted methods. rsc.org
DMSO / Ethyl Acetate Mixture Green AlternativeThis combination can give good results and offers the potential for recycling, thus lowering the overall process mass intensity. acsgcipr.org

Q & A

Q. What is the role of Fmoc-Trp-OSu in solid-phase peptide synthesis (SPPS), and how does its activation mechanism work?

this compound is a protected amino acid derivative used to incorporate tryptophan residues during SPPS. The N-hydroxysuccinimide (OSu) ester reacts with the deprotected amine of the growing peptide chain under mildly basic conditions (e.g., with DIEA). The Fmoc group ensures temporary protection, which is later removed using piperidine. This mechanism enables sequential peptide elongation while minimizing undesired side reactions .

Q. What are the recommended storage conditions for this compound to maintain its stability?

Store this compound at <-18°C in a desiccated environment. Exposure to moisture or elevated temperatures accelerates hydrolysis of the active ester, reducing coupling efficiency. Reseal containers under inert gas (e.g., argon) after use to prevent degradation .

Q. What solvents are compatible with this compound during peptide coupling reactions?

Dimethylformamide (DMF) is the primary solvent due to its ability to dissolve both the reagent and resin. Dichloromethane (DCM) may be added (e.g., 20% v/v) to reduce resin swelling. Avoid solvents with high acidity or nucleophilicity (e.g., THF), which may deactivate the OSu ester .

Q. How can researchers confirm the successful removal of the Fmoc group after coupling?

Use Kaiser (ninhydrin) tests to detect free amines on the resin. Alternatively, monitor Fmoc deprotection via UV absorbance at 301 nm after piperidine treatment. Quantitative analysis can be performed using HPLC or mass spectrometry post-cleavage .

Q. What precautions are necessary when handling this compound in the laboratory?

Work in a fume hood with gloves to avoid skin contact. Ensure anhydrous conditions during reactions by drying solvents (e.g., molecular sieves) and using sealed reaction vessels. Dispose of waste according to institutional guidelines for reactive esters .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically hindered or aggregation-prone sequences?

  • Solvent optimization : Use DMF/DCM mixtures or additives like 2,2,2-trifluoroethanol to improve solubility.
  • Activation reagents : Add 1-hydroxybenzotriazole (HOBt) or Oxyma to suppress racemization.
  • Extended coupling times : 2–4 hours with double coupling (repeat reagent addition) for difficult residues. Validate via HPLC or LC-MS after each step to monitor incorporation .

Q. What analytical techniques are most effective for detecting side reactions (e.g., aspartimide formation) when using this compound in acidic sequences?

  • Chiral HPLC : Assess racemization by comparing retention times with standards.
  • Tandem MS : Identify aspartimide products via fragmentation patterns.
  • Amino acid analysis : Post-cleavage hydrolysis quantifies Trp incorporation and detects deletions .

Q. How should researchers address conflicting data on the coupling efficiency of this compound across different solvent systems?

Design a controlled experiment varying solvent polarity (DMF, NMP, DMSO), temperature (0–25°C), and base (DIEA vs. collidine). Use ANOVA to statistically analyze coupling yields (measured by HPLC) and identify significant factors. Triplicate runs ensure reproducibility .

Q. What alternative activated esters (e.g., OPfp, OAt) can be used if this compound exhibits low reactivity, and how do their kinetics compare?

  • Fmoc-Trp-OPfp : Slower reaction kinetics but higher stability, suitable for automated synthesizers.
  • Fmoc-Trp-OAt : Faster activation but requires stricter anhydrous conditions. Compare via time-resolved FTIR to monitor ester consumption or conduct parallel syntheses with LC-MS validation .

Q. What strategies mitigate diketopiperazine (DKP) formation when using this compound in dipeptide or turn-forming sequences?

  • Backbone protection : Use Hmb or pseudoproline groups to stabilize the peptide backbone.
  • Reduced deprotection times : Limit piperidine exposure to 5–10 minutes.
  • Low-temperature synthesis : Conduct couplings at 4°C to slow cyclization.
    Confirm suppression via circular dichroism (CD) or NMR .

Methodological Notes

  • Data Interpretation : Conflicting results in coupling studies may arise from residual moisture, resin loading variability, or analytical sensitivity. Include internal standards (e.g., Fmoc-Gly-OH spiking) for normalization.
  • Experimental Design : Follow PICO framework (Population: peptide sequence; Intervention: coupling parameters; Comparison: alternative reagents; Outcome: yield/purity) to structure hypothesis-driven studies .
  • Validation : Triangulate data using orthogonal techniques (e.g., HPLC, MS, amino acid analysis) to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.